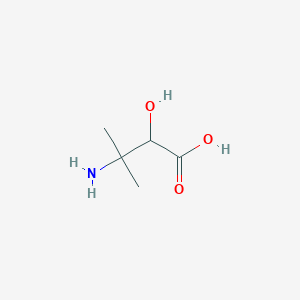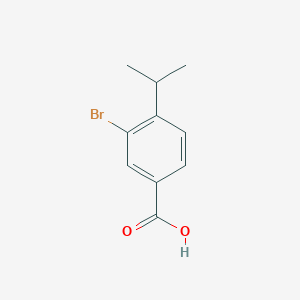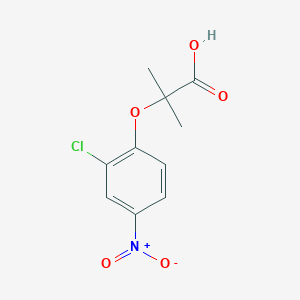
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid typically involves the reaction of 2-chloro-4-nitrophenol with 2-methylpropanoic acid under specific conditions. One common method includes the use of chloroformic acid ethyl ester and triethylamine in tetrahydrofuran at -5°C, followed by the addition of 5-(aminomethyl)-2-methylpyrimidin-4-amine in tetrahydrofuran and N,N-dimethylformamide at -5 to 20°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step reactions with careful control of temperature and pH to ensure high yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of 2-(2-amino-4-nitrophenoxy)-2-methylpropanoic acid.
Reduction: Formation of 2-(2-chloro-4-aminophenoxy)-2-methylpropanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.
相似化合物的比较
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)propanoic acid
- 2-(2-Chloro-4-nitrophenoxy)butanoic acid
Comparison: 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
属性
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDJFKWZIPCOEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
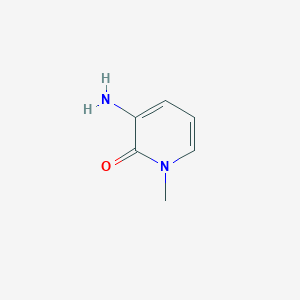
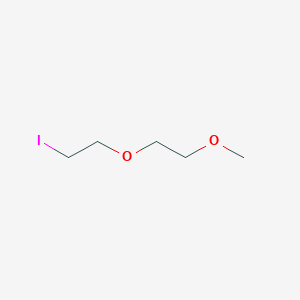



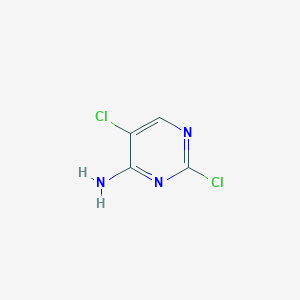

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)
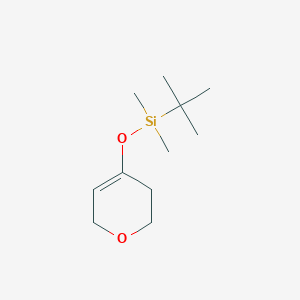
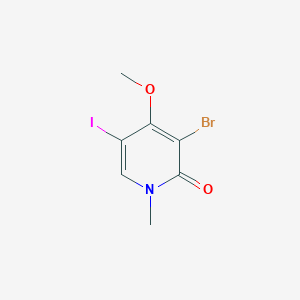
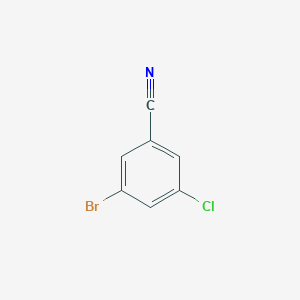
![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)
